3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. This compound is used primarily in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, linked to a piperidine moiety via an ether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride typically involves the following steps:
Formation of the Ether Bond: The initial step involves the reaction of 3-(tert-butyl)phenol with a suitable piperidine derivative. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the ether bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool in proteomics research.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the ether linkage to the piperidine ring differentiates it from other similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
4-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-5-4-6-15(11-14)18-12-13-7-9-17-10-8-13;/h4-6,11,13,17H,7-10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTXYGUQQQIXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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